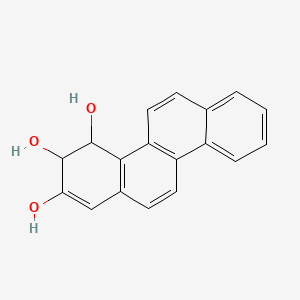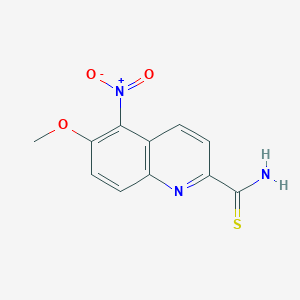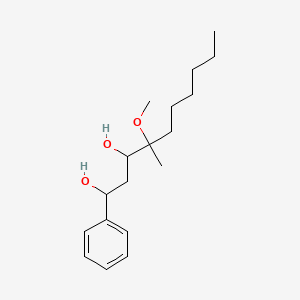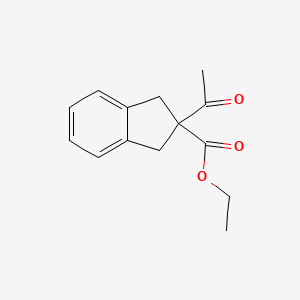![molecular formula C20H17OPS B14414934 Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane CAS No. 84904-72-3](/img/structure/B14414934.png)
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with oxo, diphenyl, and phenylsulfanyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with a phenylsulfanyl-substituted alkyne under specific conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: Similar structure but lacks the phenylsulfanyl group.
Triphenylphosphine: Similar phosphorus core but different substituents.
Phenylphosphine: Simpler structure with only one phenyl group.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane is unique due to the presence of both oxo and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in catalysis and material science.
Propiedades
| 84904-72-3 | |
Fórmula molecular |
C20H17OPS |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[phenyl(1-phenylsulfanylethenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H17OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16H,1H2 |
Clave InChI |
IBVZJLNLDCXGIV-UHFFFAOYSA-N |
SMILES canónico |
C=C(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)



![Diethyl [1-(methanesulfonyl)ethenyl]phosphonate](/img/structure/B14414880.png)



![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
